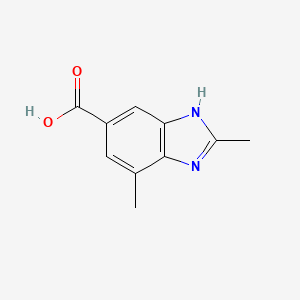
2,4-Dimethyl-1H-benzimidazole-6-carboxylic acid
Cat. No. B8654265
M. Wt: 190.20 g/mol
InChI Key: YAGNOBFAVSYHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08318762B2
Procedure details


To a solution of 6-bromo-2,4-dimethyl-1H-benzimidazole (200 mg, 0.90 mmol) in degassed dioxane (2 mL) was added ((trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))) (30 mg, 0.05 mmol), molybdenum hexacarbonyl (120 mg, 0.45 mmol) and a solution of Na2CO3 (283 mg, 2.67 mmol) in degassed water (2.4 ml). The mixture was stirred for 20 seconds and then heated at 165° C. for 15 minutes in a microwave reactor with absorption set at very high for 20 minutes. The reaction vessel was vented and filtered through diatomaceous earth. The solution was extracted with EtOAc and the aqueous phase was back extracted with additional EtOAc (2×). The combined organic extracts were set aside. Water (5 mL) was added to the aqueous extract which was then acidified with 0.5 M HCl to pH 3. The resulting solids were air dried to provide the title compound (97 mg, 57%).


Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One




Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[N:9]=[C:8]([CH3:10])[NH:7][C:6]=2[CH:11]=1.[C:13]([O-])([O-:15])=[O:14].[Na+].[Na+]>O1CCOCC1.O.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[CH3:10][C:8]1[NH:7][C:6]2[CH:11]=[C:2]([C:13]([OH:15])=[O:14])[CH:3]=[C:4]([CH3:12])[C:5]=2[N:9]=1 |f:1.2.3,6.7.8.9.10.11,12.13.14.15.16.17.18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C2=C(NC(=N2)C)C1)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
|
Step Two
|
Name
|
|
|
Quantity
|
283 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 20 seconds
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
very high for 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through diatomaceous earth
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with EtOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was back extracted with additional EtOAc (2×)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (5 mL) was added to the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous extract which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 s |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=C(N1)C=C(C=C2C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97 mg | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
